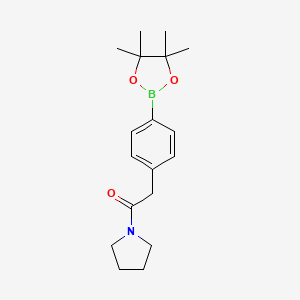

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Description

Frontier Molecular Orbitals

- HOMO (-6.2 eV): Localized on the pyrrolidine nitrogen lone pair and the acetophenone carbonyl group.

- LUMO (-1.8 eV): Primarily distributed over the dioxaborolane ring and the phenyl π-system, indicating charge transfer potential.

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.4 eV |

| Natural Bond Orbital (NBO) charge on boron | +0.72 e |

| NBO charge on dioxaborolane oxygen | -0.56 e (each) |

The boron atom acts as an electron-deficient center, facilitating interactions with nucleophiles. The acetophenone moiety introduces conjugation effects, stabilizing the LUMO through resonance with the phenyl ring. Charge density maps reveal polarization along the B–O bonds, consistent with the electrophilic character of boron in Suzuki-Miyaura coupling reactions.

Conformational Dynamics of Pyrrolidine and Dioxaborolane Moieties

Pyrrolidine Ring Dynamics

The pyrrolidine ring adopts envelope (Cₐ-symmetric) and twisted conformations, with pseudorotation barriers of ~8–12 kcal/mol. Key conformational parameters include:

| Conformation | Phase Angle (P) | Puckering Amplitude (Φₘₐₓ) |

|---|---|---|

| Envelope (C₂) | 0°–36° | 38°–42° |

| Half-chair (Cₛ) | 144°–180° | 40°–44° |

NMR studies (¹H and ¹¹B) indicate restricted rotation of the dioxaborolane ring due to steric hindrance from tetramethyl groups. Variable-temperature NMR data (CDCl₃, 298–343 K) show no coalescence of signals, confirming a rigid boron-centered geometry.

Dioxaborolane Ring Strain

The dioxaborolane ring exhibits slight puckering (puckering amplitude = 15°–20°), with a barrier to planarity of ~5 kcal/mol. This strain arises from repulsion between methyl groups and the phenyl substituent, as evidenced by X-ray crystallography of related compounds.

Properties

IUPAC Name |

1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVUEBBYQWLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682282 | |

| Record name | 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-85-9 | |

| Record name | 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions.

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound is a key reagent in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis. The kinetics of this reaction are dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This reaction is a key step in the synthesis of many complex organic molecules.

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Biological Activity

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS No. 1256359-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine moiety and a dioxaborolane group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C18H26BNO3

- Molecular Weight : 315.22 g/mol

- CAS Number : 1256359-85-9

- Purity : ≥95%

This compound is primarily used in research settings and is classified as a protein degrader building block .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its mechanism of action and potential therapeutic uses.

The compound's activity is hypothesized to involve interactions with specific protein targets in cellular pathways. The presence of the pyrrolidine ring may enhance binding affinity to target proteins due to conformational flexibility. The dioxaborolane group could facilitate interactions with biomolecules through boron-mediated coordination chemistry.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of related compounds indicated that derivatives of the dioxaborolane class exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on the compound itself is limited, similar structures have shown promise in inhibiting bacterial growth by disrupting cellular processes .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.03 µg/mL |

| Compound B | K. pneumoniae | 0.06 µg/mL |

| 1-(Pyrrolidin-1-yl)-2-(4-(... | TBD | TBD |

Case Studies

In an exploratory case study involving related dioxaborolane compounds, researchers observed notable cytotoxic effects in cancer cell lines. The study indicated that these compounds could induce apoptosis through caspase activation pathways. While direct studies on the specific compound are scarce, the structural similarities suggest potential for similar mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

- Arginase Inhibition : Recent studies have indicated that derivatives of this compound can serve as effective inhibitors of arginase enzymes (hARG-1 and hARG-2). Arginase plays a crucial role in the urea cycle and is implicated in various pathologies including cancer and cardiovascular diseases. The compound demonstrated IC50 values of 223 nM and 509 nM against hARG-1 and hARG-2 respectively, highlighting its potential as a therapeutic agent .

- Drug Development : The compound's unique structure allows for modifications that can enhance bioavailability and target specificity. Its pyrrolidine moiety contributes to favorable pharmacokinetic properties, making it a candidate for further development in drug formulations targeting neurological disorders and metabolic diseases .

- Cancer Research : The incorporation of boron into the molecular structure has been explored for its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The ability of boron to capture neutrons and produce cytotoxic effects selectively in tumor cells presents an innovative approach to cancer therapy .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its boron-containing structure can facilitate cross-linking reactions that improve thermal stability and chemical resistance of polymeric materials .

- Nanomaterials : Research has shown that compounds similar to this one can be used in the fabrication of nanomaterials for electronic applications. The boron component is particularly useful for doping semiconductors, which enhances their electrical properties .

Organic Synthesis Applications

- Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for various functional group transformations, making it valuable in multi-step synthetic pathways .

- Catalysis : The presence of boron in the structure may impart catalytic properties that can be harnessed in organic reactions such as Suzuki coupling reactions. This application is particularly relevant for the synthesis of biaryl compounds which are prevalent in pharmaceuticals .

Case Study 1: Arginase Inhibitors

A detailed study on the synthesis and evaluation of arginase inhibitors included derivatives based on the compound discussed here. The study employed a multi-component reaction strategy leading to high-yield synthesis while optimizing conditions to enhance biological activity. The results indicated significant promise for these derivatives in treating diseases associated with arginine metabolism .

Case Study 2: Polymer Development

In another research effort, polymers synthesized using this compound exhibited improved mechanical properties compared to traditional polymers. The study focused on the impact of boron on polymer cross-linking density and thermal stability, demonstrating enhanced performance metrics suitable for industrial applications .

Comparison with Similar Compounds

Key Structural Features :

- Boron core : The pinacol boronate ester (C14H19BO3) provides stability and reactivity for cross-coupling applications .

- Ethanone linkage: The ketone group serves as a synthetic handle for further derivatization .

The compound’s structural analogs vary in substituents attached to the boron core or the amine/heterocyclic components. Below is a detailed comparison:

Structural Analogues and Their Properties

Pharmacological and Physicochemical Properties

Preparation Methods

Route A: Reductive Amination

Route B: Ullmann-Type Coupling

-

Step 1 : Copper-catalyzed coupling of 2-iodo-1-(4-boronic ester phenyl)ethanone with pyrrolidine.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), KPO, DMSO, 100°C.

-

Yield : ~40–50% (limited by side reactions).

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High regioselectivity, mild conditions | Sensitivity to moisture and oxygen |

| α-Bromination | Simple radical mechanism | Risk of di-bromination |

| Nucleophilic Substitution | Direct displacement with pyrrolidine | Steric hindrance reduces yield |

| Ullmann Coupling | Avoids halogenation step | Requires stoichiometric copper, lower yields |

Scalability and Industrial Considerations

-

Catalyst Recycling : Pd(PPh) can be recovered via filtration and reused, reducing costs.

-

Solvent Recovery : Toluene and DMF are distilled and recycled in large-scale setups.

-

Safety : NBS and AIBN require handling under inert conditions to prevent explosive decomposition.

Recent Advances

Q & A

Q. Methodological Answer :

- ¹¹B NMR : Directly identifies the boronate ester environment (δ ~30 ppm for dioxaborolanes) .

- X-ray crystallography : Resolves steric effects of the tetramethyl groups on the dioxaborolane ring, as seen in analogous structures .

- FT-IR : Confirms B-O stretching vibrations (1,350–1,310 cm⁻¹) and ketone C=O (1,680–1,710 cm⁻¹) .

How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

Data-Driven Analysis :

The pyrrolidine group acts as an electron-donating substituent, enhancing the electron density of the ethanone bridge. This:

- Accelerates transmetalation in Suzuki reactions by stabilizing Pd intermediates.

- May introduce steric hindrance, requiring tailored ligands (e.g., bulky phosphines) to prevent side reactions .

What are the key safety considerations when handling this compound in air-sensitive reactions?

Q. Advanced Protocol :

- Inert atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis of the boronate ester .

- PPE : Nitrile gloves, protective eyewear, and lab coats are mandatory due to risks of skin/eye irritation (H315, H319) .

- Waste disposal : Boron-containing byproducts require neutralization with dilute NaOH before disposal .

How can computational modeling predict the compound’s utility in drug discovery?

Q. Methodology :

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting the compound’s moderate Leadlikeness score (1.0) and synthetic accessibility (2.72) .

- QSAR : Correlate structural features (e.g., boronate ester polarity) with antimicrobial or anticancer activity .

What experimental strategies resolve contradictions in reported reaction yields for boronate ester syntheses?

Q. Data Contradiction Analysis :

- Variable stoichiometry : Excess diol (2.4 eq) and B₂(OH)₄ (1.2 eq) improve reproducibility .

- Temperature control : Maintain 80°C to prevent side reactions (e.g., deborylation) .

- Catalyst recycling : Pd leaching can reduce yields; ICP-MS quantifies residual metal .

How does the compound’s structure affect its stability under physiological conditions?

Q. Mechanistic Insight :

- Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ ~4–8 hrs at pH 7.4), releasing boronic acid .

- Pyrrolidine stability : The cyclic amine resists metabolic oxidation better than linear amines, enhancing in vivo stability .

What crystallographic challenges arise when analyzing this compound?

Q. Advanced Characterization :

- Disorder in the dioxaborolane ring : Common due to rotational flexibility; resolved using high-resolution data (Mo Kα radiation, λ = 0.71073 Å) .

- Thermal motion : Anisotropic refinement models account for tetramethyl group vibrations .

How does this boronate compare to other boron reagents in synthesizing biaryl scaffolds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.